molecular formula C9H14ClN3 B1353808 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine CAS No. 841260-71-7

6-chloro-N-isobutyl-2-methylpyrimidin-4-amine

Cat. No. B1353808
M. Wt: 199.68 g/mol
InChI Key: XJJGVNQSZOQYCO-UHFFFAOYSA-N
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Description

6-chloro-N-isobutyl-2-methylpyrimidin-4-amine is a compound with the molecular formula C9H14ClN3 . It is also known as CHIM. This compound is a novel pyrimidine derivative.


Molecular Structure Analysis

The molecular weight of 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine is 199.68 g/mol . The InChI representation of the molecule is InChI=1S/C9H14ClN3/c1-6(2)5-11-9-4-8(10)12-7(3)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) . The canonical SMILES representation is CC1=NC(=CC(=N1)Cl)NCC(C)C .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 199.0876252 g/mol . The topological polar surface area of the compound is 37.8 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Ring Transformations and Nucleophilic Reactions

Research has explored the reactions of heterocyclic halogeno compounds with nucleophiles, including transformations and rearrangements leading to the formation of amino compounds and ring transformations. These studies have shed light on the mechanisms of reactions involving compounds similar to 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine, such as the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, demonstrating the complexity and versatility of these reactions (Hertog et al., 2010).

Crystal and Molecular Structures

Studies on the crystal and molecular structures of related compounds have provided insights into their conformational differences and stability. Investigations into benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine confirmed computationally predicted restricted rotation and highlighted the role of hydrogen-bonding interactions in stabilizing the crystal structures of these compounds (Odell et al., 2007).

Biological Activity

Some derivatives of related compounds have been synthesized and evaluated for their antituberculous effects. For instance, the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of compounds that exhibit pronounced antituberculous effects (Erkin & Krutikov, 2007). Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, indicating the potential for creating structurally diverse aminopyrimidines with varied activities (Doulah et al., 2014).

Molecular Docking and Pharmacological Potential

Molecular docking studies have been conducted on compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine to assess their potential as alpha-2-imidazoline receptor agonists for antihypertensive treatment. These studies include detailed analysis of molecular structure, chemical activity, and interaction with biological targets, offering insights into the pharmacological applications of these compounds (Aayisha et al., 2019).

properties

IUPAC Name

6-chloro-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)5-11-9-4-8(10)12-7(3)13-9/h4,6H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJGVNQSZOQYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450859
Record name 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-isobutyl-2-methylpyrimidin-4-amine

CAS RN

841260-71-7
Record name 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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